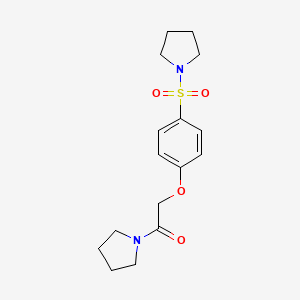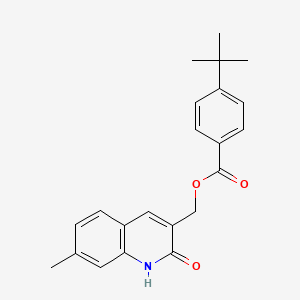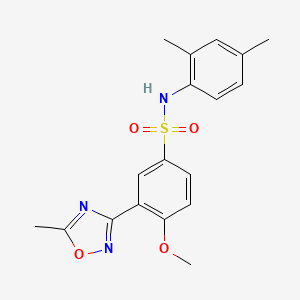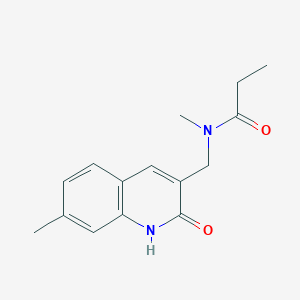
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it has been suggested that N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide may exert its biological effects by interacting with specific targets in cells. N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to bind to DNA, which may explain its potential use as an anticancer agent. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of various microorganisms, suggesting that it may act by disrupting their cellular processes.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Additionally, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its excellent fluorescent properties, which make it a useful tool for imaging and detection of biological molecules. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One of the areas of interest is the development of new sensors based on N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide for the detection of various analytes. Moreover, further studies are needed to elucidate the mechanism of action of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and its potential use as an anticancer and antimicrobial agent. Additionally, the development of new derivatives of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide with improved properties may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with 3-nitrobenzoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in high yield and purity.
Scientific Research Applications
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess excellent fluorescent properties, making it a useful tool for imaging and detection of biological molecules. N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its potential use as a sensor for detecting various analytes such as metal ions, amino acids, and proteins. Moreover, N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its antimicrobial and anticancer properties.
properties
IUPAC Name |
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-15(18-13-7-4-8-14(11-13)21(23)24)9-10-16-19-17(20-25-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODYFPIEOUKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














